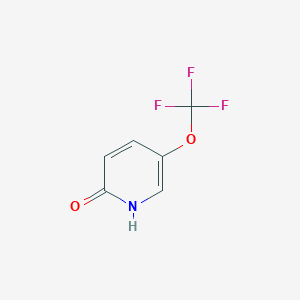

5-(Trifluoromethoxy)pyridin-2-ol

説明

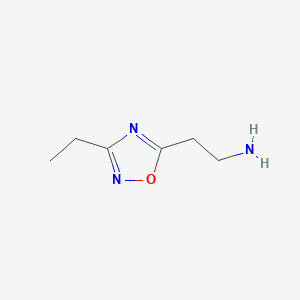

5-(Trifluoromethoxy)pyridin-2-ol is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis . The molecular formula of this compound is C6H4F3NO2 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (12), prepared from 2,5-CTF, is achieved in the final synthesis step . A general and efficient route to (trifluoromethoxy)pyridines has been reported, where regioselective functionalization by organometallic methods afforded new and highly important building blocks for life-sciences-oriented research .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring with a trifluoromethoxy group and a hydroxyl group . The average mass of the molecule is 179.097 Da, and the monoisotopic mass is 179.019409 Da .

科学的研究の応用

Synthesis and Structural Characterization

- General Approach to (Trifluoromethoxy)pyridines : The efficient and straightforward synthesis of 2-, 3-, and 4-(trifluoromethoxy)pyridines, along with their regioselective functionalization, has been established. These compounds serve as critical building blocks for life-sciences-oriented research. The first X-ray crystallographic structure determinations provide a basis for understanding their molecular conformations and interactions (Manteau et al., 2010).

Chemical Properties and Reactions

- Nucleophilic Trifluoromethoxylation : The preparation of an isolable pyridinium trifluoromethoxide salt and its effectiveness in SN2 reactions for forming trifluoromethyl ethers highlights a novel approach in the synthesis of organofluorine compounds (Duran-Camacho et al., 2021).

Spectroscopic and Computational Studies

- Spectroscopic and DFT Studies : Investigations into 5-Bromo-2-(trifluoromethyl)pyridine have utilized spectroscopic methods and density functional theory (DFT) to elucidate its structure, vibrational frequencies, and chemical shifts. These studies also explore its nonlinear optical properties and interactions with DNA, demonstrating the compound's potential in material science and biochemistry (Vural & Kara, 2017).

Biocatalysis and Environmental Applications

- Biocatalytic Oxyfunctionalization : The use of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives to produce hydroxylated pyridines showcases an eco-friendly and efficient method for synthesizing pyridinols, important intermediates in chemical industries (Stankevičiūtė et al., 2016).

Crystal Structure Analysis

- Hydrogen-Bonding Networks : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals intricate hydrogen-bonding networks, offering insights into the solid-state properties of such compounds and their potential applications in material science (Ye & Tanski, 2020).

Electrocatalysis

- Selective Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, with pyridinium groups derived from 2-pyridyl derivatives, have been identified as electrocatalysts for the selective reduction of dioxygen in aqueous acidic solution. This finding underscores the role of distant protonated pyridine groups in influencing proton delivery and catalytic selectivity (Matson et al., 2012).

将来の方向性

The future directions for the research and application of 5-(Trifluoromethoxy)pyridin-2-ol and its derivatives are promising. They are currently used in the protection of crops from pests, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

5-(trifluoromethoxy)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEMHHMTDMCTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide](/img/structure/B1460064.png)

![1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1460067.png)

![2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1460071.png)

![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)